molecular formula C23H34O15 B150164 Genipin 1-gentiobioside CAS No. 29307-60-6

Genipin 1-gentiobioside

Cat. No. B150164
CAS RN: 29307-60-6
M. Wt: 550.5 g/mol
InChI Key: FYZYXYLPBWLLGI-AUOPOVQUSA-N
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Description

Genipin 1-gentiobioside is a compound derived from the iridoid glycoside, geniposide, which is isolated from the fruit of Gardenia jasminoides Ellis, a plant belonging to the family Rubiaceae. It has been traditionally used in oriental medicine for the treatment of various inflammation-driven diseases, including cancer. Genipin exhibits hepatoprotective activity, acting as an antioxidant and inhibitor of mitochondrial uncoupling protein 2 (UCP2). It also has significant anticancer effects and serves as a crosslinking agent for the development of novel pharmaceutical formulations .

Synthesis Analysis

Genipin is extracted from gardenia fruits using modern microbiological processes. It is a bi-functional crosslinking reagent that reacts with chitosan and proteins, forming blue-colored fluorescent hydrogels. The reaction mechanism between chitosan and genipin is well understood and results in non-cytotoxic crosslinked complexes . Genipin's synthesis and its use as a crosslinking agent are crucial for its application in medical and pharmaceutical fields, including tissue engineering and drug delivery systems .

Molecular Structure Analysis

Molecular modeling techniques have been used to compare the structural and electronic properties of genipin with those of tetrahydrobiopterin (H4B), an essential cofactor in neuronal nitric oxide synthase (nNOS), and 4-aminotetrahydrobiopterin (4-amino-H4B), an inhibitor of nNOS. The studies revealed that genipin has structural and electronic properties that closely resemble those of H4B, suggesting its potential role as an activator in nNOS .

Chemical Reactions Analysis

Genipin is known for its ability to crosslink with various biomolecules. It has been shown to enhance the mechanical properties of tissue-engineered cartilage by promoting cross-linking of extracellular matrix components, which increases the resilience of the matrix to inflammatory degradation . Additionally, genipin up-regulates heme oxygenase-1 via the PI3-kinase-JNK1/2-Nrf2 signaling pathway, which enhances the anti-inflammatory capacity in macrophages . It also inhibits the induction of inducible nitric oxide synthase (iNOS) by blocking NF-κB activation in rat hepatocytes .

Physical and Chemical Properties Analysis

The physical properties imparted by genipin to chitosan, such as morphology, roughness, porosity, hydrophilicity, ζ-potential, surface area, and surface energy, are significant for various biomedical applications. These properties influence cell adhesion, migration, phenotype maintenance, and intracellular signaling, which are essential for tissue regeneration with human stem cells . Genipin's biocompatibility and crosslinking properties make it a valuable tool in the design of biocatalysts and biomedical aids .

Scientific Research Applications

Metabolism and Biotransformation

Genipin 1-β-d-gentiobioside (GG) has been studied for its metabolism and biotransformation in both in vivo and in vitro settings. Research indicates that GG undergoes various biotransformations, including deglycosylation, hydroxylation, and glucuronidation, among others. These transformations are critical for understanding the pharmacokinetic profiles and clinical applications of Gardenia fruit, from which GG is derived (Jiang et al., 2016).

Characterization and Determination

A method for the analysis of genipin 1-β-gentiobioside in gardenia fruit was developed using high-performance liquid chromatography (HPLC). This method is crucial for determining the content profiles of genipin 1-β-gentiobioside in gardenia fruit samples, aiding in quality control and research (Liu et al., 2006).

Biomedical and Pharmaceutical Aids

Genipin 1-β-gentiobioside is involved in the formation of genipin-crosslinked chitosan hydrogels, which are beneficial in various biomedical and pharmaceutical applications. These hydrogels exhibit non-cytotoxicity and are useful in therapies like diabetes, wound repair, and drug delivery (Muzzarelli, 2009).

Therapeutic Potential in Diabetic Nephropathy

Research shows that genipin 1-β-d-gentiobioside has therapeutic potential in treating diabetic nephropathy. It works by activating specific pathways (AMPK/SIRT1/NF-κB) and has shown efficacy in reducing kidney damage and oxidative stress (Li et al., 2021).

Anti-Inflammatory and Antioxidant Properties

Genipin is known for its anti-inflammatory and antioxidant properties. It influences the induction of inflammatory mediators in various cell types, potentially offering therapeutic benefits in conditions characterized by inflammation and oxidative stress (Koo et al., 2004).

Role in Cancer Therapy

Genipin has been explored for its potential in cancer therapy. Its mechanisms include inhibition of key pathways and proteins associated with cancer progression, positioning it as a candidate for further research in cancer treatment (Shanmugam et al., 2018).

Safety And Hazards

Genipin is toxic if swallowed and causes serious eye irritation . It contains a pharmaceutically active ingredient and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Genipin 1-gentiobioside was screened as a promising new DPP-IV inhibitor in GJE . These findings highlight the potential of this innovative approach for the rapid screening of active ingredients in traditional Chinese medicine and provide insights into the molecular mechanisms underlying the anti-diabetic activity of GJE .

properties

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZYXYLPBWLLGI-AUOPOVQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183554
Record name Genipin 1-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genipin 1-gentiobioside

CAS RN

29307-60-6
Record name Genipin gentiobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29307-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genipin 1-gentiobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Genipin 1-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENIPIN 1-GENTIOBIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
96
Citations
C Ruirui, C Weidong, Z Tingting - 药学实践与服务, 2019 - yxsj.smmu.edu.cn
… , 573.40→365.05 for genipin-1-gentiobioside, 447.30→225.15 for geniposide. Results The regress equation of shanzhiside, genipin-1-gentiobioside and geniposide were Y=243.810X-…
Number of citations: 2 yxsj.smmu.edu.cn
R Chang, J Liu, Y Luo, T Huang, Q Li, J Wen… - Journal of …, 2020 - Elsevier
… In particular, iridoids including shanzhiside, genipin-1-gentiobioside and geniposide have been regarded as the main active ingredients in GF [4,5]. It was reported that iridoids not only …
Number of citations: 8 www.sciencedirect.com
C Li, M Lan, J Lv, Y Zhang, X Gao, X Gao, L Dong… - Molecules, 2019 - mdpi.com
… that genipin-1-gentiobioside, gardenoside, and shanzhiside also exhibit hepatotoxicity. Genipin-1 -gentiobioside, … For example, genipin-1-gentiobioside can undergo removal of a sugar …
Number of citations: 31 www.mdpi.com
J SHAO - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
… The conents of genipin-1-gentiobioside, geniposide, crocin I, and crocin II were higher in … II were reduced in turn and genipin-1-gentiobioside contents were not changed from crude, stir-…
Number of citations: 4 pesquisa.bvsalud.org
T Oshima, K Sagara, T Yoshida, Y Tong… - … of Chromatography A, 1988 - Elsevier
… As genipin- 1 +gentiobioside is also one of the glycosides of genipin, it seemed important to determine genipin-1-/?-gentiobioside together with geniposide from the pharmacological …
Number of citations: 49 www.sciencedirect.com
C HAO, B FENG, S GUO, H ZHU… - Chinese Journal of …, 2017 - ingentaconnect.com
… were 240 nm for genipin 1-gentiobioside,geniposide,peoniflorin … Results:The linear ranges of genipin 1-gentiobioside,geniposide,… The contents of genipin 1-gentiobioside,geniposide,…
Number of citations: 0 www.ingentaconnect.com
J Jin, H Xue, X Sun, B Zan, Y Li, T Wang, R Shi… - … of pharmaceutical and …, 2019 - Elsevier
… Genipin 1-gentiobioside and five anthraquinones, namely, … Rhein, geniposide, and genipin 1-gentiobioside were … Some compounds including genipin 1-gentiobioside and five …
Number of citations: 8 www.sciencedirect.com
MQ Shan, TJ Wang, YL Jiang, S Yu, H Yan… - Journal of …, 2019 - Elsevier
… of cryptochlorogenic acid, neochlorogenic acid, isochlorogenic acid A, isochlorogenic acid B, isochlorogenic acid C, secoxyloganin, scandoside methyl ester, genipin 1-gentiobioside, …
Number of citations: 28 www.sciencedirect.com
J CHI, X BI, Z LIU, D LIU - China Pharmacy, 2021 - pesquisa.bvsalud.org
… ,shanzhiside,gardenoside,genipin 1-gentiobioside and geniposide ,… ,shanzhiside,gardenoside,genipin 1-gentiobioside,geniposide, … ,gardenoside,genipin 1-gentiobioside,geniposide,…
Number of citations: 0 pesquisa.bvsalud.org
H Liu, S Yu, X Li, X Wang, D Qi, F Pan, X Chai, Q Wang… - Molecules, 2023 - mdpi.com
… Genipin 1-gentiobioside was screened as a promising new DPP-IV inhibitor in GJE. These findings highlight the potential of this innovative approach for the rapid screening of active …
Number of citations: 3 www.mdpi.com

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